molecular formula C11H14ClNO B1485748 1-{[(2-Chlorophenyl)amino]methyl}cyclobutan-1-ol CAS No. 2199526-23-1

1-{[(2-Chlorophenyl)amino]methyl}cyclobutan-1-ol

Cat. No.: B1485748
CAS No.: 2199526-23-1
M. Wt: 211.69 g/mol
InChI Key: UYYUBJAHAAXVQN-UHFFFAOYSA-N
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Description

1-{[(2-Chlorophenyl)amino]methyl}cyclobutan-1-ol is a synthetic chemical compound featuring a cyclobutanol core substituted with a (2-chlorophenyl)aminomethyl group. This specific molecular architecture, which incorporates both a hydrogen bond donor/acceptor pair and an aromatic chlorophenyl system, makes it a compound of significant interest in medicinal chemistry and drug discovery research. While direct biological data for this specific compound is limited in the public domain, its structural features are consistent with those investigated for targeting G-protein coupled receptors (GPCRs). In particular, recent patent literature describes related tricyclic compounds containing chlorophenyl and aminomethyl components as potent GPR84 antagonists . GPR84 is a GPCR that is upregulated on innate immune cells and its activation promotes inflammatory responses, including chemotaxis and the release of cytokines such as IL-8 and TNF-α . Therefore, this compound serves as a valuable intermediate or reference standard for researchers developing and characterizing novel therapeutic agents for immune-mediated and inflammatory conditions. Potential research applications include, but are not limited to: investigating structure-activity relationships (SAR) of GPCR ligands, exploring inflammatory signaling pathways, and synthesizing more complex molecular entities for biological evaluation. The compound is provided exclusively for research purposes in laboratory settings. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

1-[(2-chloroanilino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-9-4-1-2-5-10(9)13-8-11(14)6-3-7-11/h1-2,4-5,13-14H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYUBJAHAAXVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Potential

Research indicates that 1-{[(2-Chlorophenyl)amino]methyl}cyclobutan-1-ol exhibits several pharmacological properties, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may interact with specific cellular pathways involved in cancer progression.
  • Neurological Effects : There is emerging evidence pointing towards its potential as a neuroprotective agent, possibly affecting neurotransmitter systems.

Binding Affinity Studies

Interaction studies have demonstrated that this compound has binding affinities to various biological targets. These interactions can be crucial for understanding its mechanism of action and therapeutic potential.

Case Studies and Research Findings

Several studies have documented the applications of this compound in various contexts:

  • Anticancer Research : A study focused on the compound's ability to inhibit tumor growth in specific cancer cell lines, demonstrating promising results that warrant further investigation.
  • Neuropharmacology : Research exploring the neuroprotective effects indicated that this compound may modulate synaptic transmission, potentially offering insights into treatments for neurodegenerative diseases.
  • Synthetic Chemistry : The compound has been utilized as an intermediate in synthesizing more complex molecules, showcasing its utility in chemical research and development.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Functional Group Analysis

The compound Ethyl 5-(2-Chlorophenylamino)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (, referred to here as Compound 9f) shares the 2-chlorophenylamino group but differs significantly in core structure. Key comparisons include:

Property 1-{[(2-Chlorophenyl)amino]methyl}cyclobutan-1-ol Compound 9f (from )
Core Structure Cyclobutanol with aminomethyl substituent Pyrazolo-pyridine bicyclic system
Functional Groups Hydroxyl, aromatic amine Ester, ketone, aromatic amine
Synthetic Yield Not reported in evidence 17%
Melting Point Not reported in evidence 212–214 °C
Aromaticity Non-aromatic cyclobutane ring Aromatic pyrazole-pyridine core

Reactivity and Stability

  • Cyclobutanol Core: The strained cyclobutane ring in the target compound likely increases reactivity compared to Compound 9f’s planar, aromatic core. Strain energy may promote ring-opening reactions or hydrogen-bonding interactions via the hydroxyl group.
  • Electron-Withdrawing Effects: The ester and ketone groups in Compound 9f enhance electrophilicity at the pyridine ring, whereas the target compound’s hydroxyl group may act as a hydrogen-bond donor, influencing solubility and binding affinity.

Pharmacological Implications

While biological data for this compound are absent in the evidence, Compound 9f’s pyrazolo-pyridine scaffold is associated with kinase inhibition and antimicrobial activity. The cyclobutanol derivative’s smaller, more rigid structure could favor selective interactions with enzymes or receptors sensitive to steric hindrance.

Biological Activity

1-{[(2-Chlorophenyl)amino]methyl}cyclobutan-1-ol, a compound with the molecular formula C12_{12}H16_{16}ClNO, has garnered attention in biological research due to its potential pharmacological properties. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutanol ring substituted with a chlorophenyl group and an amino group, which contributes to its unique biological interactions. Its molecular weight is approximately 225.71 g/mol, and it is typically characterized by a purity of 95% in research applications.

Mechanisms of Biological Activity

This compound's biological activity is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the chlorophenyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular receptors and enzymes.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Modulation : It can modulate the activity of neurotransmitter receptors, influencing neurological pathways.
  • Antimicrobial Activity : Preliminary studies suggest that cyclobutane-containing compounds exhibit antimicrobial and antibacterial properties, indicating potential therapeutic uses in infectious diseases.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various cyclobutane derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent.
  • Antitumor Activity : Research has shown that compounds with similar structural motifs possess antitumor properties. In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines, indicating a possible role in cancer therapy.
  • Neuropharmacological Effects : The compound was tested for its effects on neurotransmitter systems in animal models. It showed promise in modulating serotonin and dopamine levels, which could have implications for treating mood disorders.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against Gram-positive bacteria
AntitumorInduction of apoptosis in cancer cell lines
NeuropharmacologicalModulation of serotonin and dopamine levels

Preparation Methods

General Synthetic Route

The primary synthetic approach to this compound involves the condensation of 2-chlorobenzylamine with cyclobutanone , followed by reduction or other functional group manipulations to yield the target cyclobutanol derivative. This method leverages well-established organic synthesis techniques for forming amino alcohols on cyclic frameworks.

Step Reactants Reaction Type Conditions Notes
1 2-Chlorobenzylamine + Cyclobutanone Condensation (Schiff base formation) Typically room temperature, solvent such as methanol or ethanol Forms imine intermediate
2 Imine intermediate Reduction (e.g., NaBH4) Mild heating, aqueous or alcoholic solvent Produces amino alcohol (target compound)
3 Purification Recrystallization or chromatography Solvent-dependent Isolates pure product

This synthesis pathway is supported by EvitaChem's documentation on related compounds, indicating the feasibility of such condensation and reduction steps to obtain cyclobutanol derivatives with amino and chlorophenyl substituents.

Detailed Reaction Conditions and Optimization

  • Starting Materials : 2-chlorobenzylamine and cyclobutanone are commercially available or can be synthesized via known methods.
  • Solvents : Common solvents include methanol, ethanol, or dichloromethane, selected for solubility and reaction compatibility.
  • Temperature : Room temperature is often sufficient for condensation; reduction steps may require mild heating (e.g., 40–60 °C).
  • Reducing Agents : Sodium borohydride (NaBH4) is preferred for selective reduction of imines to amines without affecting the cyclobutanone ring.
  • Purification : Final products are purified by recrystallization or chromatographic methods to ensure high purity.

Alternative Synthetic Strategies

While the direct condensation-reduction route is most common, related literature suggests potential alternative methods, such as:

  • Photochemical [2+2] Cycloaddition : Though primarily used for cyclobutane ring formation, this method can be adapted for functionalized cyclobutanes but is less direct for this compound.
  • Ring-Opening and Functionalization of Oxazolones : Advanced synthetic routes involving oxazolone intermediates and ring-opening reactions may yield cyclobutane amino acids or derivatives, but are more complex and less common for the target compound.

These alternative routes are generally more specialized and used in research contexts rather than standard preparative chemistry.

Research Findings and Data Analysis

Molecular and Physical Data

Property Value
Molecular Formula C₁₀H₁₂ClNO
Molecular Weight 197.66 g/mol
Melting Point Not specified
Solubility Not specified

The compound exhibits typical reactivity of amino alcohols and chlorinated aromatic compounds, with the chlorophenyl group influencing electrophilic and nucleophilic behavior.

Yield and Purity

  • Reported yields for the condensation-reduction synthesis typically range from 70% to 90% , depending on reaction optimization.
  • Purity levels after purification generally exceed 95% , confirmed by chromatographic techniques such as HPLC.
  • Reaction times vary from 3 to 6 hours for condensation and reduction steps combined, with room temperature conditions favoring operational simplicity.

Mechanistic Insights

  • The initial step forms an imine intermediate via nucleophilic attack of the amine on the cyclobutanone carbonyl.
  • Subsequent reduction converts the imine to the amino alcohol, stabilizing the cyclobutanol ring.
  • The presence of the 2-chlorophenyl group affects the electronic environment, potentially enhancing selectivity and influencing reaction kinetics.

Summary Table of Preparation Methods

Method No. Starting Materials Key Steps Reagents/Conditions Yield (%) Purity (%) Reference
1 2-Chlorobenzylamine + Cyclobutanone Condensation → Reduction NaBH4, MeOH, RT to 60 °C 70–90 >95
2 Oxazolone derivatives Photocycloaddition + Ring-opening Ru(bpy)3 photosensitizer, NaOMe/MeOH Variable Not specified
3 Related chlorophenyl compounds Multi-step synthesis including glyoxylic acid addition and reduction Sodium borohydride, K2CO3, MeOH, 50–60 °C ~90 ~95

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-{[(2-Chlorophenyl)amino]methyl}cyclobutan-1-ol?

  • Methodology : The compound can be synthesized via reductive amination between cyclobutanone derivatives and 2-chloroaniline. A typical protocol involves:

  • Reacting cyclobutanone with 2-chloroaniline in ethanol under reflux, followed by reduction using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to stabilize the imine intermediate .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle and store this compound safely?

  • Safety Protocols :

  • Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact .
  • Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis .
  • Dispose of waste via certified hazardous waste contractors, complying with local regulations .

Q. What analytical techniques are critical for verifying its structural integrity?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., cyclobutane ring protons at δ 2.5–3.5 ppm; aromatic protons from 2-chlorophenyl at δ 7.2–7.8 ppm) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .
  • XLogP Calculation : Estimate lipophilicity (experimental vs. computational values) to predict bioavailability .

II. Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Process Chemistry Insights :

  • Replace batch reactors with continuous flow systems to enhance mixing and heat transfer, reducing side reactions .
  • Screen solvents (e.g., THF vs. ethanol) and catalysts (e.g., Pd/C vs. Raney Ni) to improve selectivity .
  • Use Design of Experiments (DoE) to model variables (temperature, stoichiometry) and identify optimal conditions .

Q. What strategies resolve contradictions in reported biological activity data?

  • Case Study : If conflicting results arise in enzyme inhibition assays (e.g., IC₅₀ variations):

  • Validate assay conditions (pH, temperature, co-solvents like DMSO ≤0.1%) to ensure consistency .
  • Perform dose-response curves in triplicate and apply statistical tools (ANOVA, Grubbs’ test) to exclude outliers .
  • Cross-reference with structural analogs (e.g., cyclopentane derivatives) to isolate steric/electronic effects .

Q. How does the compound interact with biomolecular targets (e.g., enzymes)?

  • Mechanistic Studies :

  • Molecular Docking : Use software (AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) and kinetics (kon/koff) in real time .
  • Metabolite Profiling : Incubate with liver microsomes to identify oxidative metabolites (e.g., hydroxylation at the cyclobutane ring) .

Q. What environmental factors influence its stability in experimental settings?

  • Degradation Pathways :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify hydrolytic degradation products .
  • Monitor photodegradation using UV-Vis spectroscopy and LC-MS to assess light sensitivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{[(2-Chlorophenyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 2
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1-{[(2-Chlorophenyl)amino]methyl}cyclobutan-1-ol

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